3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole
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Overview
Description
3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 1,2,4-oxadiazole ring and the 3-methylphenyl group further enhances its chemical and biological properties.
Preparation Methods
The synthesis of 3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classic reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The 1,2,4-oxadiazole ring can be introduced through cyclization reactions involving appropriate precursors such as nitriles and hydrazides. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroindole derivatives using reducing agents such as lithium aluminum hydride.
Cyclization: The 1,2,4-oxadiazole ring can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is studied for its potential use in drug development and as a probe for biological studies.
Medicine: Due to its biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The 1,2,4-oxadiazole ring can also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its combination of the indole core with the 1,2,4-oxadiazole ring and the 3-methylphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82076-03-7 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15N3O/c1-12-5-4-6-13(9-12)18-20-17(22-21-18)10-14-11-19-16-8-3-2-7-15(14)16/h2-9,11,19H,10H2,1H3 |
InChI Key |
YFBZEYNDFZDYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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